molecular formula C11H9N3OS B2883001 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 168140-75-8

5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2883001
CAS No.: 168140-75-8
M. Wt: 231.27
InChI Key: GDAXVDVCGKUNLE-UHFFFAOYSA-N
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Description

Imidazoquinazolines are a class of organic compounds that contain a quinazoline core structure with an imidazole ring fused to it . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .


Synthesis Analysis

The synthesis of imidazoquinazolines often involves the condensation of benzylamines and quinazolinones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . These reactions often use catalysts and proceed under specific conditions .


Molecular Structure Analysis

Imidazoquinazolines have a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazoline core, and an imidazole ring . The exact structure can vary depending on the specific compound and the presence of any functional groups .


Chemical Reactions Analysis

Imidazoquinazolines can undergo various chemical reactions, including oxidative amination . The exact reactions and their mechanisms can depend on the specific compound and the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoquinazolines can vary depending on the specific compound. Quinazoline, a related compound, is a light yellow crystalline solid that is soluble in water .

Scientific Research Applications

Synthetic Chemistry Applications

Novel Synthetic Routes and Derivatives A key aspect of research on 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves the development of novel synthetic routes to create its derivatives. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, showcasing the versatility of the core structure in generating a variety of compounds with potential biological activities (R. Al-Salahi & D. Geffken, 2011). This highlights the compound's utility as a building block in synthetic chemistry for accessing a wide range of heterocyclic compounds.

Pharmacological Applications

Antimicrobial and Anthelmintic Activities Derivatives of this compound have been investigated for their antimicrobial and anthelmintic activities. Research has shown that peptide derivatives of iodoquinazolinones/nitroimidazoles, which include the imidazo[1,2-c]quinazolin-2(3H)-one scaffold, exhibit significant antimicrobial activity against various pathogenic microbes and anthelmintic activity against several earthworm species, underscoring their potential in developing new antimicrobial and anthelmintic agents (R. Dahiya, Anil Kumar, & R. Yadav, 2008).

Molecular Docking Studies and Biological Activities

Antibacterial Activity and Molecular Docking Further emphasizing the compound's pharmacological potential, substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates derived from anthranilamide and synthesized through a series of chemical reactions, have been evaluated for their in vitro antibacterial activity and subjected to molecular docking studies. These compounds exhibited significant growth inhibition activity against bacteria, pointing to their utility in designing new antibacterial agents (S. Mood, U. Boda, & H. Guguloth, 2022).

Properties

IUPAC Name

5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAXVDVCGKUNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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